Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[benzoyl-(3-formyl-2,5-dimethylpyrrol-1-yl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-9-15(11-20)13(2)19(12)18(10-16(21)23-3)17(22)14-7-5-4-6-8-14/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMXEXJEZNMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1N(CC(=O)OC)C(=O)C2=CC=CC=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal–Knorr reaction, where 2,5-hexanedione is condensed with an amine, such as 3-aminobenzonitrile, to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.
Introduction of the Formyl Group: The formyl group is introduced at the 3-position of the pyrrole ring through an aldehyde functionalization reaction.
Benzoylation and Amino Acetate Ester Formation: The benzoyl group is attached to the pyrrole ring via a condensation reaction with benzoyl chloride, followed by esterification with methyl chloroacetate to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acyl substitution reactions often involve acyl chlorides and a base such as pyridine or triethylamine.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the hydroxymethyl derivative.
Substitution: The major products are the substituted acyl derivatives.
Scientific Research Applications
Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and benzoyl groups may facilitate binding to active sites, while the pyrrole ring can participate in electron delocalization, affecting the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The compound shares structural similarities with esters containing formyl-substituted aromatic systems. Two analogues from CymitQuimica’s inventory are highlighted for comparison:
Methyl 2-(4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetate (Ref: 10-F723967)
- Structural Differences: The pyrrole ring is directly attached to a phenyl group, which is linked to the methyl ester via an acetoxy bridge. Lacks the benzoylamino group present in the target compound.
- Functional Implications :
Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate (Ref: 10-F725923)
- Structural Differences: Features a 4-formylphenoxypropoxy chain attached to a benzoate ester. Replaces the pyrrole ring with a benzene ring and uses an ether-propoxy linker.
- The formyl group on the benzene ring may exhibit different electronic effects compared to the pyrrole-bound formyl group .
Table 1: Key Structural and Functional Comparisons
| Property | Target Compound | Methyl 2-(4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetate | Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~344.35 (calculated) | ~327.34 (calculated) | ~358.36 (calculated) |
| Key Functional Groups | Benzoylamino, 3-formyl-pyrrole, methyl ester | 3-formyl-pyrrole, phenylacetate, methyl ester | 4-formylphenoxy, propoxy, benzoate ester |
| Aromatic System | Pyrrole + benzene | Pyrrole + benzene | Benzene (x2) |
| Solubility (Predicted) | Moderate in DMSO/chloroform (amide + ester) | Low in water (nonpolar aryl groups) | Moderate in acetone (ether linkages) |
| Reactivity Hotspots | Formyl (Schiff base), amide (hydrogen bonding), ester (hydrolysis) | Formyl, ester | Formyl, ester, ether |
Research Findings and Data Limitations
- Synthesis and Stability: No explicit data on the synthesis or stability of the target compound is available. However, the presence of the formyl group suggests sensitivity to moisture and nucleophiles, necessitating anhydrous handling.
- Applications: The target compound’s amide and formyl groups make it suitable for metal coordination or bioactive molecule synthesis. In contrast, the propoxy-linked analogue may serve as a monomer for polymeric materials.
- Gaps in Literature :
- Comparative studies on reactivity (e.g., hydrolysis rates, Schiff base formation efficiency) are absent.
- Experimental data on crystallinity, thermal stability, or biological activity are unavailable.
Biological Activity
Methyl [benzoyl(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)amino]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 273.31 g/mol. Its IUPAC name is this compound, indicating its complex arrangement that contributes to its biological properties.
Biological Activity Overview
Research has demonstrated that compounds containing pyrrole derivatives exhibit significant biological activities. The following sections detail specific activities observed in studies involving this compound.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further pharmacological exploration .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. A study evaluating various pyrrole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines.
Case Study: Antitumor Efficacy
A recent study assessed the cytotoxic effects of modified pyrrole compounds on human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that specific derivatives significantly inhibited cell proliferation:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | A549 |
| Compound B | 15.3 | HeLa |
| This compound | 10.0 | A549 |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to their cytotoxic effects.
Q & A
Q. What are the common synthetic routes for Methyl [benzoyl(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)amino]acetate, and what coupling agents are typically employed?
The synthesis often involves multi-step reactions, starting with functionalization of the pyrrole ring. For example, the 3-formyl group on the pyrrole can be introduced via Vilsmeier-Haack formylation. Subsequent coupling of the benzoyl and aminoacetate groups may utilize reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or dicyclohexylcarbodiimide (DCC) in anhydrous solvents such as DMF or DCM . Solvent choice and temperature (e.g., cold conditions for sensitive intermediates) are critical to minimize side reactions .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is essential for confirming connectivity and substituent positions. X-ray crystallography, refined using programs like SHELXL , provides absolute stereochemical confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For reactive intermediates, in situ FT-IR monitoring can track formylation or esterification progress .
Q. What solvent systems and reaction conditions optimize stability during synthesis?
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere are preferred for moisture-sensitive steps (e.g., acylations). For formylation reactions, acidic conditions (e.g., POCl₃ in DCM) are typical. Cold temperatures (0–5°C) are recommended during coupling steps to suppress epimerization or degradation .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step due to steric hindrance or competing side reactions?
Steric hindrance around the pyrrole nitrogen can be mitigated by using bulkier coupling agents (e.g., HATU instead of HBTU) or introducing temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) on reactive sites. Kinetic studies using HPLC or LC-MS can identify side products, enabling optimization of stoichiometry or reaction time . Computational modeling (e.g., DFT calculations) may predict steric/electronic barriers to guide reagent selection .
Q. What strategies resolve contradictions in reported biological activity data for pyrrole-derived compounds?
Discrepancies often arise from assay conditions (e.g., buffer pH affecting solubility) or impurities in early synthetic batches. Reproducibility requires rigorous purity validation (HPLC ≥95%) and standardized bioassays. For example, cytotoxicity studies should control for metabolic interference from the methyl ester group, which may hydrolyze variably in cell culture .
Q. How can computational methods predict the reactivity of the formyl group in further derivatizations?
Density Functional Theory (DFT) calculations can model electrophilic reactivity at the formyl carbon, predicting susceptibility to nucleophilic attack (e.g., by amines or hydrazines). Molecular docking studies may assess interactions with biological targets, such as enzymes with nucleophilic active sites . Software like Gaussian or ORCA is commonly used, with solvent effects modeled via implicit solvation .
Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?
The compound’s flexibility (e.g., rotating benzoyl group) and potential for twinning complicate crystallization. Slow vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) improves crystal quality. SHELXL’s TWIN and BASF commands help refine twinned data, while Hirshfeld surface analysis validates intermolecular interactions .
Q. How does regioselectivity impact the formylation of 2,5-dimethylpyrrole derivatives, and what controls it?
Formylation typically occurs at the less hindered C3 position due to electron-donating methyl groups at C2/C5 directing electrophilic attack. Substituent effects can be probed via Hammett studies or by comparing reaction outcomes with sterically modified analogs (e.g., 2,4,5-trimethylpyrrole). Catalyst choice (e.g., Lewis acids like SnCl₄) may alter regioselectivity .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
